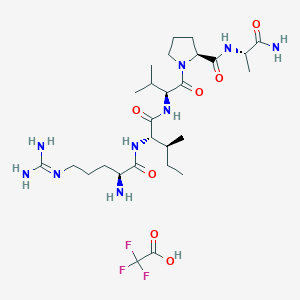

Dusquetide (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dusquetide (TFA) is a first-in-class innate defense regulator that modulates the innate immune response to both pathogen-associated molecular patterns and damage-associated molecular patterns by binding to p62, a key adaptor protein . This compound has shown significant potential in reducing inflammation and enhancing the clearance of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dusquetide (TFA) is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt form .

Industrial Production Methods: Industrial production of Dusquetide (TFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and lyophilized to obtain the solid form .

Chemical Reactions Analysis

Types of Reactions: Dusquetide (TFA) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and N-hydroxysuccinimide are commonly used.

Hydrolysis: Acidic or basic conditions can induce hydrolysis of peptide bonds.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed from these reactions include shorter peptide fragments and modified peptides depending on the reaction conditions .

Scientific Research Applications

Dusquetide (TFA) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in modulating the innate immune response.

Medicine: Demonstrated efficacy in reducing the duration of oral mucositis in clinical trials.

Mechanism of Action

Dusquetide (TFA) exerts its effects by binding to p62, a key adaptor protein involved in intracellular signaling pathways. This interaction modulates the body’s reaction to injury and infection, promoting an anti-inflammatory, anti-infective, and tissue healing response . The compound does not have direct antibiotic activity but enhances the host’s innate immune system responses .

Comparison with Similar Compounds

SGX942: Another form of Dusquetide used in clinical trials for oral mucositis.

Uniqueness: Dusquetide (TFA) is unique due to its dual role in reducing inflammation and enhancing bacterial clearance without directly targeting bacteria. This makes it effective against a broad range of bacterial infections and useful in conjunction with antibiotics .

Biological Activity

Dusquetide (TFA), also known as SGX942, is a synthetic peptide classified as an Innate Defense Regulator (IDR). It plays a significant role in modulating the innate immune response, particularly in reducing inflammation and enhancing the clearance of bacterial infections. This article explores the biological activity of Dusquetide, supported by case studies and research findings.

Dusquetide acts by binding to p62, a protein that plays a crucial role in cellular signaling pathways related to inflammation and immune response. By modulating these pathways, Dusquetide enhances the body's ability to respond to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) . This modulation leads to an anti-inflammatory and tissue-healing response, making it effective in various medical conditions, including oral mucositis and bacterial infections.

Phase 1 Clinical Trials

In a Phase 1 clinical study involving 84 healthy volunteers, Dusquetide demonstrated a favorable safety profile. Participants tolerated the drug well, indicating its potential for further development in treating bacterial infections .

Phase 2 Clinical Trials

A notable Phase 2 clinical trial focused on patients with head and neck cancer undergoing chemoradiation therapy. This study involved 111 patients and aimed to evaluate the efficacy of Dusquetide in reducing severe oral mucositis (SOM). Results showed that Dusquetide significantly reduced the duration of SOM by approximately 50% compared to placebo, aligning with preclinical findings from animal models .

Preclinical Studies

Numerous preclinical studies have underscored the efficacy of Dusquetide in various disease models:

- Oral Mucositis : In mouse and hamster models, Dusquetide reduced the severity and duration of oral mucositis by about 50% .

- Bacterial Infections : It has shown effectiveness against a range of bacterial pathogens, enhancing survival rates post-infection .

- Tumor Models : In xenograft studies using MCF-7 breast cancer cells, Dusquetide exhibited anti-tumor activity both as a standalone treatment and in combination with other therapies like chemotherapy and radiation .

Data Summary Table

| Study Type | Population/Model | Key Findings |

|---|---|---|

| Phase 1 | 84 Healthy Volunteers | Demonstrated safety and tolerability |

| Phase 2 | 111 Head and Neck Cancer Patients | 50% reduction in duration of severe oral mucositis |

| Preclinical | Mouse/Hamster Models | 50% reduction in oral mucositis severity |

| Xenograft Studies | MCF-7 Breast Cancer Cells | Significant tumor size reduction |

Case Studies

- Oral Mucositis in Cancer Patients : A study published in Journal of Biotechnology highlighted that Dusquetide not only reduced the duration of SOM but also decreased infection rates among patients undergoing chemoradiation therapy . This finding is crucial as it addresses both the symptomatic relief from mucositis and the prevention of secondary infections.

- Anti-Tumor Efficacy : In nonclinical studies involving various cancer types, Dusquetide was shown to reduce tumor sizes significantly when used alone or with other treatments. The results indicate its potential as an adjunct therapy in oncology settings .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N9O5.C2HF3O2/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35;3-2(4,5)1(6)7/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30);(H,6,7)/t14-,15-,16-,17-,18-,19-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYMDUKXWOGALD-JZSNIJFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48F3N9O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.